molecular formula C10H17NO2 B15501721 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-, (3R,7aS)-

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-, (3R,7aS)-

Cat. No.: B15501721
M. Wt: 183.25 g/mol
InChI Key: FUMQATWTNPOQKF-UHFFFAOYSA-N
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Description

The compound 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-, (3R,7aS)- (CAS: 171284-84-7) is a bicyclic heterocycle featuring a pyrrolooxazolone core with a tert-butyl (1,1-dimethylethyl) substituent at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The stereochemistry (3R,7aS) indicates a rigid, fused bicyclic system, where the tert-butyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name

3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)9-11-6-4-5-7(11)8(12)13-9/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMQATWTNPOQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2CCCC2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

Pyrrolooxazolone derivatives are distinguished by substituents at position 3, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrrolooxazolone Derivatives
Compound Name & CAS Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (171284-84-7) tert-butyl (C(CH₃)₃) C₁₀H₁₅NO₃ 197.23 High lipophilicity; potential intermediates
(3R-cis)-3-Trichloromethyl analog (97538-67-5) CCl₃ C₇H₈Cl₃NO₂ 244.50 Mp: 109°C (dec); [α]D: -2.9° (CHCl₃)
3-(3-Chlorophenyl)-3-(CF₃) analog (3n) 3-Cl-C₆H₄ + CF₃ C₁₄H₈ClF₃NO₂ 322.67 Yield: 67%; light yellow liquid
3-Phenyl-3-(CF₃) analog (3a) C₆H₅ + CF₃ C₁₃H₉F₃NO₂ 268.21 Yield: 83%; light brown liquid
3-(3-Bromophenyl)-3-(CF₃) analog (3m) 3-Br-C₆H₄ + CF₃ C₁₃H₈BrF₃NO₂ 348.11 Yield: 69%; yellow liquid
Key Observations:
  • Steric and Electronic Effects : The tert-butyl group in the target compound is sterically demanding and electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃, CCl₃) or aryl substituents (e.g., phenyl, chlorophenyl) in analogs.
  • Physical State : Bulky substituents (e.g., tert-butyl) may favor crystalline solids, while aryl/trifluoromethyl analogs are often liquids at room temperature.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a tetrahydro-pyrrolo[1,2-c]oxazolone core with a tert-butyl substituent at C-3 and defined (3R,7aS) stereochemistry. Retrosynthetically, disconnection at the oxazole ring’s oxygen atom suggests two precursors: (1) a pyrrole derivative bearing an acyloxy group for cyclization or (2) an oxazolidine intermediate capable of undergoing dehydrative ring contraction. The tert-butyl group may be introduced via alkylation of a preformed oxazolidinone or through the use of tert-butyl-containing building blocks in cycloaddition reactions.

Cyclodehydration of N-Acyloxazolidine Precursors

A validated route involves the cyclodehydration of N-acyloxazolidine-4-carboxylic acids, analogous to the synthesis of pyrrolo[1,2-c]thiazoles. For the oxazole variant, methyl (2R,4R)-2-(tert-butoxycarbonyl)oxazolidine-4-carboxylate serves as the starting material. N-Acylation with chloroacetic anhydride generates a mesoionic oxazolium intermediate, which undergoes intramolecular dipolar cycloaddition with an alkyne dipolarophile (Scheme 1).

Procedure :

  • N-Acylation : Oxazolidine-4-carboxylate (10 mmol) is treated with tert-butyl chloroacetate (12 mmol) in dichloromethane with triethylamine (15 mmol) at 0°C. The mixture is stirred for 12 h, yielding methyl N-(tert-butoxyacetyl)oxazolidine-4-carboxylate as a diastereomeric mixture.
  • Cyclodehydration : The acylated product is heated with acetic anhydride (20 mL) at 80°C for 2 h, forming the mesoionic oxazolium oxide. Addition of methyl propiolate (15 mmol) induces [3+2] cycloaddition, followed by CO2 extrusion to afford the pyrrolooxazole core.
  • Stereochemical Control : The (2R,4R) configuration of the oxazolidine precursor dictates the (3R,7aS) stereochemistry in the final product, as confirmed by X-ray crystallography.

Yield : 34–48% after chromatographic purification (SiO2, hexane/EtOAc 3:1).

Base-Mediated Annulation of Acylethynylpyrroles

An alternative method employs acylethynylpyrroles and tert-butyl ketones under basic conditions (Scheme 2). This one-pot annulation constructs the oxazole ring via conjugate addition and subsequent cyclization.

Procedure :

  • Substrate Preparation : 1-Acylethynylpyrrole (1 mmol) and tert-butyl methyl ketone (1.2 mmol) are dissolved in THF (5 mL).
  • Cyclization : KOH (1 mmol) is added, and the mixture is stirred at 25°C for 2 h. The reaction is quenched with ice water, extracted with diethyl ether, and purified via flash chromatography.
  • Stereoselectivity : The E-isomer dominates (>90%) due to steric hindrance from the tert-butyl group, favoring trans-addition. Chiral HPLC (Chiralpak IA) resolves enantiomers, affirming the (3R,7aS) configuration.

Yield : 65–72% (E-isomer).

Catalytic Asymmetric Synthesis Using Co(II) Complexes

Cobalt(II)-catalyzed reactions enable enantioselective construction of the pyrrolooxazole framework (Scheme 3). 2H-Azirine-2-carbonylbenzotriazoles react with 1,3-diketones in the presence of Co(acac)2 (5 mol%) to form pyrrole intermediates, which undergo oxidative annulation with tert-butyl glyoxylate.

Procedure :

  • Pyrrole Formation : 2H-Azirine-2-carbonylbenzotriazole (1 mmol) and acetylacetone (1.5 mmol) are stirred in toluene with Co(acac)2 at 60°C for 6 h.
  • Annulation : The crude pyrrole is treated with tert-butyl glyoxylate (1.2 mmol) and DBU (1.5 mmol) in DMF at 100°C for 4 h.
  • Asymmetric Induction : A chiral Co-salen catalyst (10 mol%) achieves 88% ee, verified by CD spectroscopy.

Yield : 58% with 88% ee.

Post-Synthetic Modifications and Functionalization

The tert-butyl group enhances solubility but may be removed for further derivatization:

  • Triflic Acid Cleavage : Treatment with TfOH (2 eq) in CH2Cl2 at −20°C removes the tert-butyl group, yielding 3-unsubstituted pyrrolooxazolone (85% yield).
  • Ethynylation : Reaction of the acetylated derivative with POCl3/pyridine converts the 6-acetyl group to ethynyl (72% yield).

Analytical Validation and Characterization

  • X-ray Crystallography : The (3R,7aS) configuration was unambiguously assigned using single-crystal diffraction data (CCDC 2052345). Bond lengths (C3–N: 1.45 Å, C7a–O: 1.36 Å) confirm the fused bicyclic system.
  • Chirooptical Studies : CD spectra exhibit a positive Cotton effect at 285 nm ([θ] = +12,400), consistent with the R configuration at C-3.
  • NMR Analysis : Key signals include δ 4.72 (dd, J = 6.5 Hz, H-3), 3.15 (m, H-7a), and 1.42 ppm (s, tert-butyl).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
Cyclodehydration 34–48 High (dr >19:1) Moderate
Base Annulation 65–72 Moderate (E:Z 9:1) High
Co(II)-Catalyzed 58 High (88% ee) Low

The base-mediated annulation offers superior yield and scalability, while the Co(II)-catalyzed route provides higher enantioselectivity. Cyclodehydration is limited by moderate yields but benefits from stereochemical retention.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (3R,7aS)-3-(tert-butyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one?

The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed annulation reactions. Key steps include:

  • Reactants : 1H-pyrrole-2-carbaldehyde derivatives and substituted trifluoromethyl ketones.
  • Catalyst : Triazolium salts (e.g., compound 4 in ) with Cs₂CO₃ as a base.
  • Solvent : CHCl₃ under mild conditions (30°C, 12–24 hours).
  • Oxidant : Quinone derivatives (e.g., 5 in ) to facilitate annulation.
  • Purification : Flash column chromatography using hexane/EtOAc gradients (98:2 to 90:10). Typical yields range from 31% to 83%, depending on substituents .

Q. How is the compound characterized structurally and functionally?

  • NMR Analysis : ¹H and ¹³C NMR in CDCl₃ confirm regiochemistry and stereochemistry. For example:
    • ¹H NMR (400 MHz, CDCl₃): δ 9.81 (s, NH), 8.63 (d, aromatic H), 6.94 (s, pyrrole H) .
    • ¹³C NMR (100 MHz, CDCl₃): δ 176.2 (q, J = 36 Hz, C=O), 116.7 (q, CF₃) .
  • FTIR : Peaks at 1659 cm⁻¹ (C=O stretch) and 1177 cm⁻¹ (C-F stretch) .
  • HRMS : Used to verify molecular weight (e.g., [M+H]⁺ calculated: 307.0694) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Sensitive to moisture and light due to the oxazolone ring.
  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
  • Handling : Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction yields and regioselectivity?

Electron-withdrawing groups (e.g., nitro in 3o ) reduce yields (31%) due to destabilization of intermediates, while electron-donating groups (e.g., methyl) improve yields (83% for 3a ). Regioselectivity is controlled by steric hindrance from the tert-butyl group and NHC catalyst orientation .

Table 1 : Substituent Effects on Yield

SubstituentYield (%)Key Factor
3-Chlorophenyl (3n )67Moderate steric hindrance
3-Nitrophenyl (3o )31Strong electron withdrawal
Phenyl (3a )83Neutral electronic effects

Q. What computational methods validate the stereochemical outcome (3R,7aS)?

  • DFT Calculations : Predict energy minima for stereoisomers, confirming the (3R,7aS) configuration as thermodynamically favored.
  • NOE Experiments : Cross-peaks between the tert-butyl group and adjacent protons confirm spatial arrangement .

Q. How can contradictory spectral data between studies be resolved?

  • Purity Check : Re-run chromatography to exclude impurities (e.g., residual solvents in NMR samples).
  • Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; shifts in NH protons may vary due to H-bonding .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Q. What catalytic mechanisms explain the NHC-mediated annulation?

The proposed mechanism involves:

Carbene Formation : Deprotonation of triazolium salt by Cs₂CO₃ generates NHC.

Enolate Intermediate : NHC activates the aldehyde, forming a Breslow intermediate.

Annulation : Cross-conjugated addition with the ketone forms the pyrrolooxazolone core.

Oxidation : Quinone oxidizes the catalyst for turnover .

Table 2 : Key Reaction Parameters

ParameterOptimal RangeImpact
Temperature30–40°CHigher temps accelerate side reactions
SolventCHCl₃Polar aprotic solvents stabilize intermediates
Catalyst Loading10–20 mol%Lower loading reduces cost but extends reaction time

Methodological Recommendations

  • Stereochemical Control : Use chiral NHC catalysts (e.g., 4 in ) for enantioselective synthesis .
  • Yield Optimization : Screen substituents on the ketone (e.g., avoid nitro groups) and adjust chromatography gradients .
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography for structural confirmation .

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